molecular formula C13H10N4O4S B12544598 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- CAS No. 142448-86-0

1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)-

Cat. No.: B12544598
CAS No.: 142448-86-0
M. Wt: 318.31 g/mol
InChI Key: GNFUPQYHVMUSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is bonded to aromatic rings. This specific compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- typically involves the diazotization of 1H-imidazole-2-amine followed by coupling with 3-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme interactions and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- involves its interaction with molecular targets through the azo group. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes.

Comparison with Similar Compounds

  • 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-
  • 1-Amino-2-naphthol-4-sulfonic acid

Comparison: 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

142448-86-0

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

3-hydroxy-4-(1H-imidazol-2-yldiazenyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C13H10N4O4S/c18-10-7-11(22(19,20)21)8-3-1-2-4-9(8)12(10)16-17-13-14-5-6-15-13/h1-7,18H,(H,14,15)(H,19,20,21)

InChI Key

GNFUPQYHVMUSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=CN3)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.